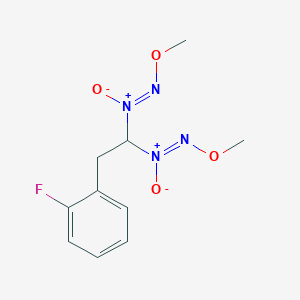
3-chloro-N-(4-hydroxy-3,5-dimethylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3-Chloro-N-(4-hydroxy-3,5-dimethylphenyl)benzamide and its derivatives involves multiple steps, including the Bischler-Napieralski reaction, which has been used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides to pyrroles, indicating a method for creating complex structures from simpler benzamide derivatives (Browne et al., 1981). Additionally, the synthesis of related compounds has shown the incorporation of tritium into benzamide functionalities, showcasing advanced labeling techniques (Hong et al., 2015).
Molecular Structure Analysis
X-ray diffraction, NMR, and DFT calculations have been instrumental in characterizing the molecular structure of benzamide derivatives. Studies have revealed extensive intramolecular hydrogen bonds stabilizing the structures, with specific derivatives forming dimeric pairs or adopting half-chair conformations, highlighting the diverse molecular geometries within this chemical class (Siddiqui et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving 3-Chloro-N-(4-hydroxy-3,5-dimethylphenyl)benzamide derivatives often involve the formation of complexes with metals, demonstrating potential for developing novel metal-based therapeutic agents. For example, metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and tested for anti-tumor activities, suggesting their utility as kinase inhibitors (Aboelmagd et al., 2021).
Physical Properties Analysis
The physical properties of 3-Chloro-N-(4-hydroxy-3,5-dimethylphenyl)benzamide derivatives are influenced by their molecular structure. Characteristics such as solubility, melting point, and crystal structure are determined by the presence of functional groups and their interactions. For instance, the solubility of polyamides derived from related compounds has been extensively studied, showing excellent solubility in various organic solvents, which is crucial for pharmaceutical applications (Liaw et al., 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of 3-Chloro-N-(4-hydroxy-3,5-dimethylphenyl)benzamide derivatives, are pivotal for their potential applications. These properties are explored through synthesis reactions, spectroscopic analysis, and computational chemistry studies, providing insights into the reactivity patterns and stability under various conditions. The investigation of new derivatives has highlighted their anticipated anticancer activity, based on modifications of the parent structure to enhance biological activity (Rayes et al., 2019).
科学的研究の応用
Complex Formation and Analytical Applications
- The compound N-Hydroxy-N-(p-chlorophenyl)-N′-(2,3-dimethylphenyl)-p-toluamidine hydrochloride forms water-insoluble mixed complexes with Fe3+, V5+, and Mo5+ in thiocyanate media, demonstrating utility in the extractive-photometric determination of these metals. This indicates potential applications in analytical chemistry for the sensitive and selective detection of metal ions at microgram levels without interference from other common ions (Kharsan, Patel, & Mishra, 1979).
Herbicide Activity
- A related compound, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, has been identified as herbicidally active on annual and perennial grasses, suggesting potential agricultural utility. This highlights the role of benzamide derivatives in developing new herbicides for use in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Synthesis and Labeling for Biological Studies
- The synthesis and characterization of tritium-labeled N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, a potent C-C chemokine receptor 1 (CCR1) antagonist, suggest applications in biological and medicinal research, particularly in labeling studies to track the distribution and pharmacokinetics of drug molecules (Hong et al., 2015).
Polyamide Synthesis and Material Science
- The synthesis of new highly soluble polyamides derived from α,α’-bis[3,5-dimethyl-4-(4-aminophenoxy)phenyl]-1,4-diisopropylbenzene showcases the utility of such compounds in creating materials with excellent solubility in a variety of solvents and high thermal stability. These materials are promising for advanced applications in electronics and materials science due to their amorphous nature and good thermal properties (Liaw et al., 2002).
Molecular Docking and Drug Development
- The synthesis and biological evaluation of novel benzenesulfonamide derivatives, including studies on their antitumor activity and molecular docking analyses, indicate the potential of such compounds in the development of new therapeutics. These studies provide insight into the structural requirements for the biological activity of benzamide derivatives and offer a basis for the design of novel drugs with improved efficacy (Fahim & Shalaby, 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-chloro-N-(4-hydroxy-3,5-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-9-6-13(7-10(2)14(9)18)17-15(19)11-4-3-5-12(16)8-11/h3-8,18H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUMQAZZNLCVSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7155351 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)-2-methylpropyl]-4-piperidinecarboxamide](/img/structure/B5507847.png)
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(5-methoxy-2-furoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5507854.png)
![N-(4-methylphenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5507857.png)
![2-[2-(2,3-dimethoxyphenyl)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5507872.png)
![4-{4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5507912.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5507919.png)
![3-[(diallylamino)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5507925.png)

![{(3R*,5R*)-5-[(dimethylamino)methyl]-1-[4-(5-methyl-2-furyl)benzoyl]piperidin-3-yl}methanol](/img/structure/B5507937.png)
![2-ethyl-N-(pyridin-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5507938.png)
![2-methyl-4-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenyl]-2-butanol](/img/structure/B5507942.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2,6-dimethoxynicotinamide](/img/structure/B5507948.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5507965.png)